molecular formula C16H14FN5O2 B292254 (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione

(3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione

Cat. No. B292254
M. Wt: 327.31 g/mol
InChI Key: HEALUFKDFJFXTG-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazoloquinazoline derivatives, which have been reported to exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione is not fully understood. However, it has been reported to inhibit various enzymes and signaling pathways that are involved in cancer cell growth, viral replication, and inflammation. The compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in cell cycle regulation and gene expression, respectively. It has also been reported to inhibit the activity of the viral protease, which is required for viral replication. Additionally, the compound has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
(3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has been shown to exhibit various biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the proliferation of cancer cells, leading to the suppression of tumor growth. In addition, the compound has been reported to inhibit viral replication, leading to the suppression of viral load. The compound has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

(3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, and its biological activities have been well characterized. However, the compound has some limitations. It has been reported to exhibit low solubility in aqueous solutions, which can make it difficult to work with in some experiments. Additionally, the compound has been reported to exhibit low stability under certain conditions, which can affect its biological activity.

Future Directions

There are several future directions for the research on (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione. One possible direction is to investigate the compound's potential applications in combination therapy for cancer treatment. Another direction is to explore the compound's potential applications in the treatment of viral infections, such as COVID-19. Additionally, further research can be conducted to elucidate the compound's mechanism of action and to identify its molecular targets. Finally, efforts can be made to improve the compound's solubility and stability, which can enhance its potential applications in lab experiments and clinical settings.
In conclusion, (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione is a chemical compound that has shown promise in drug discovery and development. The compound has been reported to exhibit anticancer, antiviral, and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the compound's mechanism of action and to identify its molecular targets. Efforts can also be made to improve the compound's solubility and stability, which can enhance its potential applications in lab experiments and clinical settings.

Synthesis Methods

The synthesis of (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione involves the reaction of 2-fluorobenzaldehyde hydrazone with 5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired compound. The synthesis method has been optimized to yield high purity and good yields of the compound.

Scientific Research Applications

(3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione has been extensively studied for its potential applications in drug discovery and development. The compound has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to possess antiviral activity against viruses such as HIV and HCV. Additionally, the compound has been reported to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C16H14FN5O2

Molecular Weight

327.31 g/mol

IUPAC Name

(3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione

InChI

InChI=1S/C16H14FN5O2/c17-10-6-2-4-8-12(10)19-20-13-14-18-11-7-3-1-5-9(11)16(24)22(14)21-15(13)23/h2,4,6,8,19H,1,3,5,7H2,(H,21,23)/b20-13-

InChI Key

HEALUFKDFJFXTG-MOSHPQCFSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)/C(=N/NC4=CC=CC=C4F)/C(=O)N3

SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C(=NNC4=CC=CC=C4F)C(=O)N3

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C(=NNC4=CC=CC=C4F)C(=O)N3

Origin of Product

United States

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